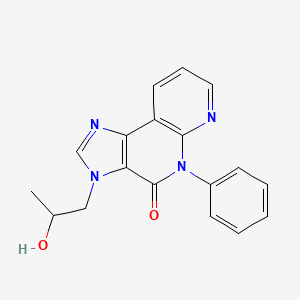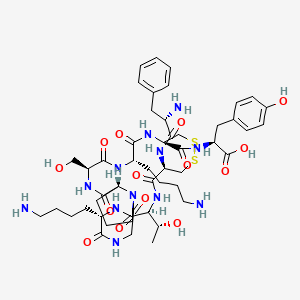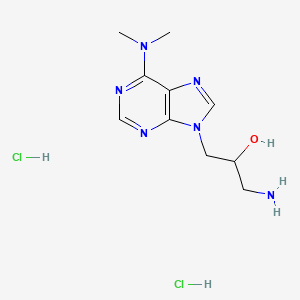
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an amino and hydroxypropyl group, contributes to its distinctive chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride typically involves the reaction of a purine derivative with an appropriate amino alcohol. One common method involves the alkylation of a purine base with 1-chloro-2,3-epoxypropane, followed by aminolysis with a suitable amine . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions may introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride involves its interaction with nucleic acids. The compound can inhibit viral DNA polymerases, thereby preventing the replication of viral DNA . This inhibition is facilitated by the hydroxyl group, which interacts with the active site of the enzyme, and the amino group, which forms hydrogen bonds with the nucleic acid bases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-Hydroxyethyl)adenine: Similar in structure but lacks the amino group, which affects its biological activity.
9-(2-Hydroxypropyl)adenine: Similar but with a different substitution pattern, leading to different chemical properties and biological activities.
9-(3-Hydroxypropyl)adenine: Similar but with a different position of the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride is unique due to the presence of both amino and hydroxypropyl groups, which confer distinct chemical properties and biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with biological targets in a specific manner .
Eigenschaften
CAS-Nummer |
86626-13-3 |
|---|---|
Molekularformel |
C10H18Cl2N6O |
Molekulargewicht |
309.19 g/mol |
IUPAC-Name |
1-amino-3-[6-(dimethylamino)purin-9-yl]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C10H16N6O.2ClH/c1-15(2)9-8-10(13-5-12-9)16(6-14-8)4-7(17)3-11;;/h5-7,17H,3-4,11H2,1-2H3;2*1H |
InChI-Schlüssel |
LMWUJAFTIRLIFO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC(CN)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


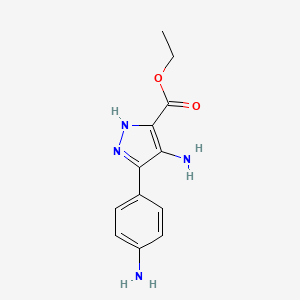

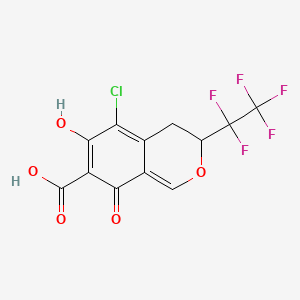
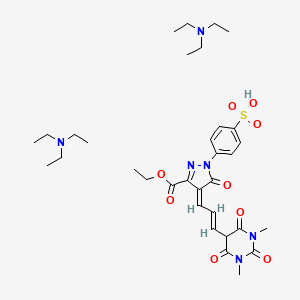


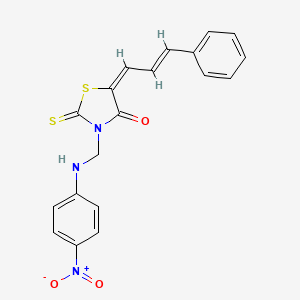
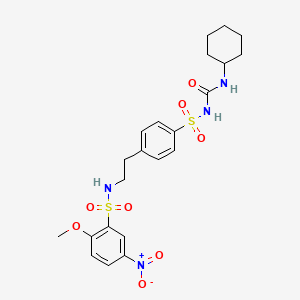


![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
